molecular formula C4H7N3O2 B6284413 (3R)-3-azidobutanoic acid CAS No. 115395-13-6

(3R)-3-azidobutanoic acid

Cat. No.: B6284413
CAS No.: 115395-13-6
M. Wt: 129.1
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Description

(3R)-3-azidobutanoic acid is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.1. The purity is usually 95.
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Properties

CAS No.

115395-13-6

Molecular Formula

C4H7N3O2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Selective Transformation of the Azide Group:

The azide (B81097) group can be selectively reduced to a primary amine in high yield without affecting the carboxylic acid. This transformation is fundamental to the role of (3R)-3-azidobutanoic acid as a precursor to the chiral β-amino acid, (3R)-3-aminobutanoic acid. The mild conditions of these reductions ensure that the carboxylic acid group remains protonated and unreactive.

Catalytic Hydrogenation: This is a clean and efficient method where hydrogen gas (H₂) is used with a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds with retention of stereochemistry at the C3 center.

Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to yield the amine and the corresponding phosphine oxide. ox.ac.uk This method is exceptionally mild and tolerant of a wide variety of other functional groups.

Selective Transformation of the Carboxylic Acid Group:

Conversely, the carboxylic acid can be selectively functionalized in the presence of the azide (B81097) group. The azide moiety is generally unreactive towards many reagents used to modify carboxylic acids, such as those for esterification or amidation.

Esterification: The carboxylic acid can be converted to an ester through reactions like the Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide. This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group for nucleophilic attack by the amine.

The following table summarizes the key regioselective and chemoselective transformations for (3R)-3-azidobutanoic acid:

Target Functional GroupReaction TypeReagentsProductUnreacted Functional Group
AzideCatalytic HydrogenationH₂, Pd/C(3R)-3-aminobutanoic acidCarboxylic Acid
AzideStaudinger Reduction1. PPh₃ 2. H₂O(3R)-3-aminobutanoic acidCarboxylic Acid
Carboxylic AcidFischer EsterificationCH₃OH, H⁺ (cat.)Methyl (3R)-3-azidobutanoateAzide
Carboxylic AcidAmide CouplingR-NH₂, EDC, HOBtN-Alkyl-(3R)-3-azidobutanamideAzide

This orthogonal reactivity makes this compound a valuable chiral synthon, enabling the stepwise and controlled introduction of different functionalities to build more complex molecular architectures.

Stereochemical Control and Enantioselective Synthesis

Enantiomeric Purity Assessment in Research Syntheses

After a chiral synthesis, it is crucial to determine the enantiomeric purity of the product, typically expressed as enantiomeric excess (ee). nih.gov This analysis confirms the success of the stereocontrol strategy.

The most common and accurate method for determining the ee of chiral carboxylic acids and their derivatives is chiral High-Performance Liquid Chromatography (HPLC). nih.govchromatographytoday.com This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. sigmaaldrich.comchiraltech.com As the mixture passes through the column, the enantiomers are separated and can be quantified. CSPs like Chiralpak IA or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are frequently used for the separation of amino acids and their derivatives. sigmaaldrich.comresearchgate.net A simple mobile phase, often a mixture of solvents like n-hexane, ethanol, and an acidic modifier, allows for baseline resolution of the enantiomers. researchgate.net

Other methods for determining enantiomeric purity include:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile derivatives of the enantiomers. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method can be used to determine the ee of a sample by comparing its CD signal to that of an enantiomerically pure standard. nih.govbohrium.comrsc.org

Mass Spectrometry (MS): Chiral differentiation by MS can be achieved by forming diastereomeric complexes with a chiral host molecule, such as a cyclodextrin, and then observing differences in their gas-phase reactivity or fragmentation. ucdavis.edu

In a typical research setting for a compound like (3R)-3-azidobutanoic acid, a validated chiral HPLC method would be developed to separate the (R)- and (S)-enantiomers. The method's limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer would be established to ensure accuracy. researchgate.net Calibration curves are often created using samples of known ee values to accurately determine the purity of newly synthesized batches. nih.gov

Table 3: Methods for Enantiomeric Purity Assessment

Technique Principle of Operation Common Application Reference(s)
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers. Routine and highly accurate determination of ee for a wide range of compounds. nih.govsigmaaldrich.comresearchgate.net
Chiral GC Separation of volatile enantiomeric derivatives on a chiral stationary phase. Analysis of volatile chiral compounds. nih.gov
Circular Dichroism (CD) Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. Rapid ee determination, especially for high-throughput screening. nih.govbohrium.com
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral selector, leading to different MS responses. Chiral analysis when coupled with separation techniques or for specific host-guest systems. ucdavis.edu

Chemical Reactivity and Functionalization Strategies

Azide (B81097) Group Reactivity in (3R)-3-Azidobutanoic Acid

The azide group is a high-energy, abiotic functional group, meaning it is virtually absent in natural biological systems. wikipedia.org This unique characteristic makes it an ideal chemical handle for selective reactions, as it does not participate in or interfere with native biochemical processes. wikipedia.orgnih.gov Its reactivity is dominated by 1,3-dipolar cycloadditions and reduction to the corresponding amine.

The azide moiety in this compound is perfectly suited for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. wikipedia.org The premier example of a click reaction is the azide-alkyne Huisgen cycloaddition. wikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant of the Huisgen cycloaddition that joins azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole rings. wikipedia.orgbeilstein-journals.org This reaction proceeds with remarkable efficiency under mild, often aqueous, conditions and is characterized by a significant rate acceleration compared to its uncatalyzed thermal counterpart. organic-chemistry.org The azide group of this compound can readily participate in CuAAC reactions with various terminal alkynes.

The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The resulting triazole product links the butanoic acid scaffold to the alkyne-containing molecule via a stable, aromatic triazole ring. nih.gov This linkage is chemically robust and serves as a stable replacement for other bonds, such as the amide bond. nih.gov

Table 1: Typical Components of a CuAAC Reaction

Component Role Common Examples
Azide Source Substrate This compound
Alkyne Source Substrate Propargyl alcohol, Phenylacetylene, Alkyne-modified biomolecules
Copper(I) Catalyst Rate acceleration and regioselectivity CuI, CuBr, or in situ generated from CuSO₄ + Sodium Ascorbate
Ligand (Optional) Stabilizes Cu(I) and accelerates reaction Tris-(benzyltriazolylmethyl)amine (TBTA)

| Solvent | Reaction medium | Water, t-BuOH, DMSO, or mixtures |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction is a cornerstone of bioorthogonal chemistry. magtech.com.cn In SPAAC, the azide group of this compound reacts with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for any catalyst. wikipedia.orgmagtech.com.cn The driving force for the reaction is the release of ring strain in the cycloalkyne, which significantly lowers the activation energy. magtech.com.cn

SPAAC reactions are highly efficient and bioorthogonal, allowing for the labeling of azide-modified molecules in living systems. magtech.com.cnresearcher.life The reaction between this compound and a strained alkyne proceeds as a concerted [3+2] cycloaddition, forming a stable triazole linkage. wikipedia.org The kinetics of SPAAC, while generally slower than CuAAC, are still rapid enough for many biological applications and can be tuned by modifying the structure of the cycloalkyne. nih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC for this compound

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Catalytic [3+2] Cycloaddition Catalyst-free [3+2] Cycloaddition
Alkyne Partner Terminal Alkynes Strained Cycloalkynes (e.g., DBCO, BCN)
Catalyst Required Yes (Copper I) No
Biocompatibility Limited by copper toxicity High (Bioorthogonal)
Reaction Rate Very Fast Fast, but generally slower than CuAAC

| Primary Application | General synthesis, bioconjugation in vitro | Live-cell imaging, in vivo bioconjugation |

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is an exemplary bioorthogonal functional group because it is small, metabolically stable, and absent from most biological systems. wikipedia.org

Both CuAAC and SPAAC involving the azide of this compound can be considered bioorthogonal, although SPAAC is more broadly applicable in living systems due to its catalyst-free nature. wikipedia.orgnih.gov The principle involves a two-step process: first, the chemical reporter—in this case, the this compound moiety—is incorporated into a target biomolecule. Second, a probe molecule containing the complementary functional group (a terminal alkyne for CuAAC or a strained alkyne for SPAAC) is introduced, which then reacts selectively with the azide reporter. nih.gov This strategy enables the precise labeling and visualization of biomolecules like proteins, glycans, and lipids in their native environment. nih.govspringernature.com

A fundamental transformation of the azide group is its reduction to a primary amine. This reaction provides a robust method for introducing an amine group, converting this compound into (3R)-3-aminobutanoic acid. The process involves the liberation of nitrogen gas (N₂), making the reaction thermodynamically favorable and effectively irreversible. masterorganicchemistry.com Several methods are available for this conversion, offering different levels of mildness and chemoselectivity. masterorganicchemistry.comorganic-chemistry.org

Common methods for azide reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.com It is often performed under mild conditions.

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). An iminophosphorane intermediate is formed, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. organic-chemistry.org The Staudinger reaction is exceptionally mild and tolerates a wide variety of other functional groups. organic-chemistry.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. However, this reagent is highly reactive and will also reduce the carboxylic acid group, making it unsuitable for the selective reduction of the azide in this compound without prior protection of the acid. masterorganicchemistry.com Milder hydride reagents or alternative methods are preferred.

Other Reagents: Various other reducing agents have been developed, such as aluminum triiodide (AlI₃) or sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, which can offer high yields and chemoselectivity. mdma.ch

Table 3: Selected Methods for the Reduction of Azides to Primary Amines

Method Reagents Key Features
Catalytic Hydrogenation H₂, Pd/C Clean, high-yielding; may be incompatible with alkynes. masterorganicchemistry.com
Staudinger Reaction 1. PPh₃ 2. H₂O Extremely mild, highly chemoselective. organic-chemistry.org
Cobalt/Borohydride CoCl₂·6H₂O, NaBH₄, H₂O Fast, performed in water at room temperature. mdma.ch

Click Chemistry Reactions

Carboxylic Acid Functionalization

The carboxylic acid group in this compound is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger molecules such as peptides or esters. princeton.eduharvard.edu These reactions typically target the acidic proton or the electrophilic carbonyl carbon. The functionalization of this group can be achieved while leaving the azide moiety intact, demonstrating the orthogonal reactivity of the molecule.

Key functionalization strategies include:

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is fundamental in peptide synthesis and is typically mediated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxyl group for nucleophilic attack by the amine.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), this compound can be converted into its corresponding ester. This Fischer esterification is a classic and direct method for modifying the carboxyl group.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol. As noted previously, these conditions would also reduce the azide group. Therefore, selective reduction of the carboxylic acid would require prior transformation of the azide into a group stable to the reducing conditions, or protection of the azide.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives.

These functionalization strategies enable the use of this compound as a versatile building block for creating complex molecules with tailored properties. nih.gov

Regioselective and Chemoselective Transformations

This compound possesses two primary functional groups: the azide at the C3 position and the carboxylic acid at the C1 position. This bifunctionality allows for a range of regioselective and chemoselective transformations, where one functional group can be reacted selectively while leaving the other intact. This selective reactivity is crucial for its use as a versatile building block in organic synthesis.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In the context of this compound, this allows for the independent manipulation of the azide and carboxylic acid moieties.

Applications in Advanced Organic Synthesis

Scaffold Design for Complex Molecular Architectures

The intrinsic chirality and the presence of two distinct reactive functional groups make (3R)-3-azidobutanoic acid an excellent scaffold for the design and synthesis of complex molecules. As a chiral building block, it provides a pre-defined stereocenter, which is crucial in the synthesis of enantiomerically pure compounds. The carboxylic acid moiety can be readily converted into amides, esters, or other carbonyl derivatives, while the azide (B81097) group can participate in a variety of transformations, including reduction to amines, cycloaddition reactions (e.g., "click" chemistry), and Schmidt-type rearrangements. sigmaaldrich.com

This dual functionality allows for the stepwise or orthogonal elaboration of the molecular structure, enabling the construction of diverse and complex scaffolds. For instance, 3-azido-3-deoxy-glycopyranoside derivatives, which share the feature of a stereochemically defined azide group, have been utilized as scaffolds for the synthesis of carbohydrate-based universal pharmacophore mapping libraries. nih.gov This highlights the potential of using molecules with the azido (B1232118) group as a foundation for building molecular diversity. The ability to introduce complexity from a simple, stereodefined starting material is a key advantage in modern synthetic chemistry, and this compound serves as an exemplary starting point for such strategies. nih.gov

Synthetic Intermediates for Natural Product Total Synthesis

This compound and its derivatives are valuable intermediates in the total synthesis of biologically active natural products. The azide group serves as a masked amine, which is stable under a variety of reaction conditions where a free amine would be problematic. This allows for its introduction early in a synthetic sequence and its conversion to the amine at a later, more strategic stage.

A notable example of the utility of a closely related compound is the use of (2R,3R)-2-amino-3-azidobutanoic acid as a precursor in the solid-phase synthesis of analogues of Kahalalide F, a natural product with significant antitumor activity. researchgate.net In this synthesis, the azido acid is incorporated into a peptide chain, and the azide is subsequently reduced to an amine. This strategy demonstrates the utility of azido acids in the synthesis of complex peptides and other natural products containing amino functionalities. sci-hub.rubohrium.com

The synthesis of natural products containing β-amino acids is another area where this compound can serve as a key precursor. nih.gov The azide can be reduced to the corresponding amine, providing access to the β-amino acid core structure that is present in a variety of natural products with interesting biological activities. acs.org

Natural Product/AnaloguePrecursor Containing Azido Butanoic Acid MoietyKey TransformationReference
Kahalalide F Analogues(2R,3R)-2-Amino-3-azidobutanoic acidSolid-phase peptide synthesis, Azide reduction researchgate.net

Development of Novel Reaction Methodologies

The unique reactivity of the azide and carboxylic acid functional groups in this compound has spurred the development of novel synthetic methodologies. Azido acids, in general, are important synthons, and their preparation and reactions are subjects of ongoing research. sci-hub.rubohrium.comresearchgate.net

The azide group can be transformed into a primary amine via Staudinger reduction or catalytic hydrogenation, providing a reliable method for the introduction of a nitrogen atom. walisongo.ac.id Furthermore, the azide can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a cornerstone of "click" chemistry. This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for the synthesis and modification of complex molecules.

The development of methods for the direct hydroxyazidation of alkenes provides a route to β-azido alcohols, which are precursors to β-azido acids. chemrevlett.com Additionally, the Schmidt reaction, which involves the reaction of an azide with a carbonyl compound, can be a powerful tool for the synthesis of amides and amines, and intramolecular versions of this reaction have become important in natural product synthesis. wikipedia.org While not directly involving this compound as a reactant in the key step, these methodologies contribute to the broader context of utilizing azido-containing molecules in synthesis.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The carboxylic acid functionality of this compound makes it a potential substrate for various MCRs. For example, carboxylic acids are key components in the Ugi and Passerini reactions.

While specific examples of MCRs incorporating this compound are not extensively documented, the participation of carboxylic acids in aryne multicomponent couplings has been reported. rsc.org This suggests the potential for developing new MCRs where this compound could be a valuable component, leading to the rapid synthesis of complex, nitrogen-containing molecules. The azide group would likely remain intact under many MCR conditions, providing a handle for further functionalization of the MCR product. The development of such reactions would be a significant advance, combining the efficiency of MCRs with the synthetic versatility of the azido group. rug.nl

Design of Conformationally Constrained Molecules

The incorporation of modified amino acids into peptides is a well-established strategy for creating conformationally constrained molecules. nih.govresearchgate.net These constraints can lead to peptides with enhanced biological activity, selectivity, and stability. The rigid stereochemistry of this compound makes it an attractive building block for this purpose.

When incorporated into a peptide chain, the β-amino acid structure of the reduced form of this compound can induce specific secondary structures, such as turns and helices. The gauche conformation around the Cα-Cβ bond, influenced by the stereochemistry at the C3 position, can direct the peptide backbone into well-defined folded structures. epa.gov This approach has been used to design peptidomimetics with specific three-dimensional shapes to mimic or block the interactions of natural peptides. mdpi.com

Role in Peptide and Peptidomimetic Chemistry Research

Incorporation into Peptide Sequences

The integration of (3R)-3-azidobutanoic acid into peptide chains is achieved through established synthetic methodologies. The carboxylic acid moiety allows for standard amide bond formation, while the azide (B81097) group serves as a stable, non-interfering functional handle during chain assembly, which can be utilized for subsequent modifications.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for incorporating this compound into peptide sequences due to its efficiency and ease of purification. bachem.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. kennesaw.edupeptide.com

The use of α-azido acids in SPPS has been established for nearly two decades, demonstrating their compatibility with standard synthesis protocols. researchgate.net For incorporation, this compound is typically protected on its amino group (if it were an α-amino acid) with a suitable protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc-protected azido (B1232118) acid can then be coupled to the N-terminal amine of the resin-bound peptide using standard coupling reagents. kennesaw.educam.ac.uk The Fmoc group is base-labile and is removed with a solution of piperidine (B6355638) in a suitable solvent to allow for the next amino acid to be coupled. rsc.orgpeptide.com

Research has focused on developing efficient, scalable syntheses of Fmoc-protected azido amino acids to facilitate their use in SPPS. cam.ac.uknih.gov For instance, a pentapeptide, Ac-Ala(N3)-Ala-Arg-Ala-Aha-NH2, was successfully synthesized on Rink amide resin using Fmoc-protected L-azidoalanine, demonstrating that the couplings proceeded smoothly with no significant byproducts or epimerization observed. cam.ac.uk In another example, the solid-phase synthesis of analogues of the natural product Kahalalide F was achieved using N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, highlighting the utility of azido-containing building blocks in complex peptide synthesis. researchgate.net

The following table summarizes typical reagents used in the SPPS cycle for incorporating an Fmoc-protected azido acid.

SPPS Step Reagents and Solvents Purpose
Resin Swelling Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Prepares the resin for synthesis by solvating the polymer chains. kennesaw.edu
Fmoc Deprotection 20-50% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminal amino acid, liberating a free amine for the next coupling step. rsc.org
Washing DMF, DCMRemoves excess deprotection reagent and byproducts. bachem.com
Coupling Fmoc-protected azido acid, Coupling reagent (e.g., HBTU, HCTU), Base (e.g., DIEA) in DMFActivates the carboxylic acid of the incoming amino acid to facilitate amide bond formation with the resin-bound peptide. rsc.org
Washing DMF, DCMRemoves excess reagents and byproducts from the coupling reaction. bachem.com
Final Cleavage Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/H2O/TIPS)Cleaves the completed peptide from the resin support and removes side-chain protecting groups. kennesaw.edu

HBTU: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; TIPS: Triisopropylsilane.

While less common than SPPS for long peptides, solution-phase synthesis is a viable strategy for creating shorter peptides or peptide fragments containing this compound. This classical approach involves coupling amino acids in a homogenous solution, followed by purification of the product after each step.

A notable application of solution-phase synthesis is the preparation of a tri-β-peptide library from three enantio- and diastereopure azido acids. nih.gov The synthesis involved cycles of azide reduction to an amine, followed by peptide coupling with another azido acid building block in solution. nih.gov Key steps in this solution-phase approach included:

Esterification : The carboxylic acid of the initial β-azido acid was esterified with a fluorous p-methoxybenzyl (FPMB) alcohol. nih.gov

Azide Reduction : The azide group was reduced to a primary amine, typically using a reagent like triphenylphosphine (B44618) followed by water (Staudinger reduction). nih.gov

Peptide Coupling : The newly formed amine was coupled with the carboxylic acid of the next β-azido acid using a carbodiimide (B86325) activating agent such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). nih.gov

Purification : Intermediates were purified using techniques like fluorous solid-phase extraction (f-SPE), which leverages the fluorous tag for separation. nih.gov

This strategy demonstrates the feasibility of using azido acids like this compound in solution-phase synthesis, particularly for creating libraries of short, modified peptides. nih.gov

The azide moiety of this compound is a key functional group for post-synthetic modification, acting as a bioorthogonal handle. This means it is chemically inert to the conditions of peptide synthesis and biological systems but can be selectively reacted with a specific partner, most commonly an alkyne. biosyntan.de

The most prominent reaction involving the azide group is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". biosyntan.dewikipedia.org This reaction forms a stable 1,2,3-triazole ring, efficiently linking the peptide to another molecule. biosyntan.dewikipedia.org

Applications of CuAAC in peptide modification include:

Labeling : Attaching fluorescent dyes, biotin, or other reporter tags for imaging and detection purposes. biosyntan.de

Surface Immobilization : Grafting peptides onto surfaces of biomaterials or nanoparticles. biosyntan.de

PEGylation : Conjugating polyethylene (B3416737) glycol (PEG) chains to improve peptide solubility and pharmacokinetic properties.

Cyclization : Linking the azide group to an alkyne within the same peptide to create cyclic peptides, which can enhance stability and conformational rigidity. cam.ac.uk

In addition to the copper-catalyzed reaction, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. nih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a metal catalyst, making it particularly suitable for modifications in cellular environments where copper can be toxic. biosyntan.denih.gov The incorporation of this compound provides a specific site for these powerful ligation chemistries, enabling the creation of complex and functional peptide conjugates. nih.govntu.ac.uk

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced metabolic stability, better bioavailability, and increased receptor affinity. longdom.orgnih.gov this compound, as a β-amino acid, is a valuable component in the design of peptidomimetics. Its incorporation alters the peptide backbone, influencing its secondary structure and resistance to enzymatic degradation. wjarr.com

Introducing β-amino acids like this compound into a peptide sequence can induce the formation of stable, predictable secondary structures, such as helices, turns, and sheets, that differ from those formed by α-amino acids. nih.gov These unique folded structures are known as foldamers. The altered backbone spacing and hydrogen bonding patterns in β-peptides lead to enhanced conformational stability and proteolytic resistance.

For example, peptides composed entirely of β-amino acids (β-peptides) are known to form various helical structures, including the 12-helix (three residues per turn) and the 14-helix (2.5 residues per turn). The synthesis of a tri-β-peptide library from β-azido acid precursors demonstrates a method for creating such structures. nih.gov By strategically placing this compound within a sequence, chemists can control the peptide's global conformation, restricting its flexibility. This conformational constraint is crucial for locking the molecule into a bioactive shape that can bind more effectively to its biological target.

The following table compares key structural features of α-peptide and β-peptide backbones.

Feature α-Peptide β-Peptide
Backbone Atoms -[NH-CHR-CO]--[NH-CHR-CH₂-CO]-
Atom Separation Two atoms between amide groupsThree atoms between amide groups
Common Helices α-helix (3.6 residues/turn)12-helix (3 residues/turn), 14-helix (2.5 residues/turn)
Proteolytic Stability Generally susceptibleGenerally resistant

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Incorporating this compound into a bioactive peptide provides a multifaceted tool for probing SAR.

Firstly, the modification of the peptide backbone by the β-amino acid structure can itself lead to changes in activity. By replacing an α-amino acid with this compound, researchers can assess the importance of backbone conformation and spacing for biological function. researchgate.net For example, an SAR study of antimicrobial peptides could involve synthesizing a series of analogs where different residues are replaced by the azido β-amino acid to determine how this affects antibacterial potency and selectivity. nih.govmdpi.com

The process of an SAR study using this compound could follow these steps:

Synthesize a parent peptide with known biological activity.

Create an analog by replacing a specific α-amino acid with this compound.

Assess the biological activity of the new β-peptide analog to understand the effect of the backbone modification.

Synthesize a library of derivatives by reacting the azide group of the analog with various alkynes via CuAAC.

Screen the library for biological activity to identify which appended groups enhance or diminish activity, thus building a detailed SAR profile. mdpi.com

This systematic approach provides valuable insights into the molecular interactions governing a peptide's function, guiding the rational design of more potent and selective therapeutic agents. researchgate.net

Peptide Nucleic Acid (PNA) Synthesis and Modification

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. This modification confers remarkable properties, including high binding affinity to complementary nucleic acid strands and resistance to enzymatic degradation. Chemical modification of the PNA backbone is a key strategy to further enhance these properties, such as cellular uptake, solubility, and conformational flexibility.

While direct incorporation of this compound into the standard PNA backbone is not extensively documented, its structure is highly relevant for creating chiral, modified PNA monomers. The introduction of chirality and functional groups into the PNA backbone can pre-organize the strand into a specific helical conformation, influencing its hybridization properties. For instance, incorporating a substituent at the β-position of the N-(2-aminoethyl)glycine unit (which corresponds to the position of the azide group in 3-azidobutanoic acid) has been shown to significantly affect the conformation and DNA binding capabilities of the resulting PNA oligomer. nih.govmdpi.com

The primary utility of an azido-functionalized building block like this compound in this context lies in post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov An azido-containing PNA monomer can be incorporated into a PNA oligomer during standard solid-phase synthesis. The azide group remains inert during the synthesis and can be later used to attach a wide array of molecules, such as fluorescent dyes, quenchers, or targeting ligands, without the need for complex protection strategies. nih.govnih.gov This approach allows for the modular and efficient creation of functional PNA probes for diagnostics and molecular biology applications. nih.gov

Table 1: Strategies for PNA Backbone Modification and Their Intended Purpose

Modification Strategy Position of Modification Example of Building Block/Group Primary Purpose
Chirality Introduction α, β, or γ position Amino acids (e.g., Lysine, Serine) Pre-organization of backbone, improved binding specificity, mismatch discrimination. nih.govresearchgate.net
Charge Modification α or γ position Guanidinium group (from Arginine) Enhanced cellular uptake, improved water solubility. researchgate.net
Post-Synthetic Functionalization Any position with a suitable handle Azido- or Alkyne-containing monomers Attachment of labels (fluorophores), drugs, or other functional molecules via click chemistry. nih.gov

| Solubility Enhancement | γ position | Diethylene glycol side chains | Increased aqueous solubility. |

Engineering of Cyclic Peptides and Depsipeptides

This compound and its derivatives serve as crucial precursors in the synthesis of complex cyclic peptides and depsipeptides, which are a class of compounds characterized by having at least one ester bond in their cyclic backbone. These molecules, many of which are natural products, exhibit a wide range of biological activities.

A prominent example of the application of an azidobutanoic acid derivative is in the solid-phase synthesis of analogues of Kahalalide F. researchgate.net Kahalalide F is a marine-derived cyclic depsipeptide that has demonstrated significant antitumor activity and has entered clinical trials. researchgate.netnih.gov The synthesis of Kahalalide F is challenging due to its complex structure, which includes a sterically hindered ester bond. nih.gov

In the engineering of Kahalalide F analogues, researchers have replaced the natural ester (depsi) bond with a more stable amide bond to create "aza" analogues. This modification can enhance the serum stability of the peptide. Specifically, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid has been used as a synthetic precursor to an aza-threonine residue. researchgate.net The synthesis proceeds on a solid support, where the azido acid is incorporated into the linear peptide chain. In a subsequent step, the azide group is chemoselectively reduced to a primary amine. This newly formed amine then participates in the formation of an amide bond, effectively replacing the original ester linkage. This represents a key example of solid-phase reduction of an azide group in the preparation of an aza-Thr-containing peptide. researchgate.net

The structure-activity relationship (SAR) studies of numerous Kahalalide F analogues have revealed that the molecule's biological activity is highly sensitive to modifications in its backbone stereochemistry, indicating a defined conformational structure is crucial for its interaction with biological targets. researchgate.net By using precursors like azidobutanoic acid derivatives, chemists can systematically modify the peptide backbone to probe these interactions and develop new analogues with potentially improved therapeutic profiles, such as enhanced stability or altered target selectivity. researchgate.netnih.gov

Table 2: Comparison of Natural Kahalalide F and a Synthetic Aza-Analogue

Feature Kahalalide F (Natural Product) Aza-Threonine Analogue
Key Backbone Linkage Ester bond (depsipeptide) Amide bond (peptidomimetic)
Precursor for Key Residue Threonine (2R,3R)-2-amino-3-azidobutanoic acid
Synthesis Step Ester bond formation Azide reduction followed by amide bond formation. researchgate.net
Potential Advantage of Analogue N/A Increased stability against hydrolysis. researchgate.net

| Biological Activity | Antitumor, antifungal, antiviral. researchgate.net | Maintained or modified antitumor activity, subject of SAR studies. researchgate.netresearchgate.net |

Contributions to Chemical Biology and Bioconjugation Research

Molecular Probes and Labeling Strategies

(3R)-3-azidobutanoic acid can be incorporated into biomolecules, such as peptides and proteins, serving as a latent site for the attachment of molecular probes. chemimpex.com This "tag-and-modify" strategy allows researchers to install a wide variety of functionalities onto a target biomolecule to study its structure, function, and localization. The azide (B81097) group is abiotic, meaning it is not naturally present in biomolecules, which ensures that subsequent labeling reactions are highly specific to the engineered site. nih.gov

A primary application of this compound is in the fluorescent labeling of biomolecules for visualization and tracking. chemimpex.com Once this compound is incorporated into a target protein, a fluorescent dye (fluorophore) that has been chemically modified with a complementary reactive group (such as an alkyne or a phosphine) can be introduced. The azide on the protein and the group on the fluorophore will selectively react, covalently attaching the dye to the protein. nih.gov This allows for the direct observation of the protein's location and dynamics within living cells using fluorescence microscopy. chemimpex.com Small molecule fluorescent dyes like fluorescein (B123965) and rhodamine derivatives are often used for this purpose.

Beyond fluorescence, the azide handle can be used to attach affinity tags for the purification and enrichment of specific biomolecules from complex mixtures, such as cell lysates. nih.gov An affinity tag, like biotin, can be modified with an alkyne. When this alkyne-biotin conjugate is introduced to a protein containing the this compound residue, a covalent linkage is formed. The resulting biotinylated protein can then be selectively captured from a complex mixture using a solid support (like beads) coated with streptavidin, which has an exceptionally high affinity for biotin. This allows for the isolation and enrichment of the target protein for further analysis. researchgate.net

Studying Protein Interactions and Cellular Processes

By incorporating this compound into a specific protein, researchers can attach various probes to investigate its role in cellular functions and its interactions with other proteins. chemimpex.com For instance, photo-crosslinking groups can be attached via the azide handle. Upon activation with light, these groups can form covalent bonds with nearby interacting proteins, allowing for the identification of binding partners in a protein complex. nih.govfrontiersin.org This strategy provides a powerful method for mapping the intricate network of protein-protein interactions that govern cellular signaling and other biological processes. chemimpex.com

Bioorthogonal Ligation in Complex Biological Systems

The success of this compound as a chemical tool hinges on the availability of bioorthogonal ligation reactions. These are chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The azide group is a key participant in several such reactions.

Two of the most prominent bioorthogonal reactions involving azides are:

Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. nih.govnih.gov It was one of the first bioorthogonal reactions to be developed and proceeds readily in aqueous solutions under mild conditions. nih.gov

Azide-Alkyne Cycloaddition : Often referred to as "click chemistry," this reaction involves the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. nih.gov This reaction can be catalyzed by copper(I), which dramatically increases the reaction rate. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) uses a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a toxic copper catalyst, making it highly suitable for studies in living cells. nih.govsigmaaldrich.com

These reactions are highly selective and efficient, providing a robust toolkit for modifying azide-containing biomolecules within the complex milieu of a cell or organism. nih.govnih.gov

Table 1: Comparison of Major Bioorthogonal Ligation Reactions for Azides

Reaction NameAzide ReactantComplementary ReactantProduct LinkageKey Features
Staudinger Ligation R-N₃TriarylphosphineAmideNo catalyst required; proceeds in aqueous environments. nih.govnih.gov
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) R-N₃Terminal Alkyne1,4-disubstituted TriazoleHigh reaction rate and efficiency; requires copper catalyst which can be toxic to cells. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) R-N₃Cyclooctyne (e.g., DIBO)TriazoleCopper-free; suitable for live-cell labeling; kinetics depend on the specific cyclooctyne used. sigmaaldrich.comsigmaaldrich.com

Functionalization of Biomaterials and Surfaces

The azide group of this compound is also utilized to functionalize the surfaces of biomaterials and other materials. chemimpex.com For example, a peptide or protein containing this azido (B1232118) acid can be covalently attached to a surface (such as a hydrogel, nanoparticle, or microarray slide) that has been pre-functionalized with alkyne groups. This "clicking" of biomolecules onto surfaces is a powerful method for creating bioactive materials for applications in tissue engineering, drug delivery, and diagnostics. chemimpex.com This approach allows for precise control over the density and orientation of the immobilized biomolecules, which can be critical for their function.

Emerging Research Areas and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For (3R)-3-azidobutanoic acid, these in silico approaches hold the key to understanding its conformational landscape and interaction potential, which are crucial for its application in areas like drug discovery and materials science.

Molecular dynamics (MD) simulations will likely be used to explore the conformational flexibility of this compound in different solvent environments. Understanding how the molecule behaves in aqueous and organic media is vital for predicting its behavior in biological systems and in various reaction conditions. Furthermore, computational methods can be used to model the interaction of this compound with biological targets, such as enzymes or receptors. Docking studies, for example, could predict the binding affinity and mode of interaction, guiding the design of new therapeutic agents.

A summary of potential computational studies is presented in the table below:

Computational Method Research Focus Potential Insights
Density Functional Theory (DFT) Geometric optimization, electronic structure, vibrational analysis Accurate prediction of molecular geometry, reactivity hotspots, and spectroscopic signatures.
Molecular Dynamics (MD) Conformational analysis in various solvents Understanding of molecular flexibility and solvent effects on structure and stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-ligand interactions Detailed insight into the binding mode and mechanism of action with biological targets.
Docking Simulations Binding affinity and pose prediction Identification of potential biological targets and guidance for rational drug design.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and mass spectrometry are fundamental for structural elucidation, advanced methods can provide a more nuanced understanding of the stereochemical and electronic properties of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, confirming the compound's constitution and stereochemistry. azom.comdocbrown.infoazom.comresearchgate.net Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), will be crucial for confirming the absolute configuration of the chiral center. nih.govnih.gov By comparing experimental VCD and ECD spectra with those predicted by quantum chemical calculations, the (R)-configuration can be unequivocally established.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS), can provide detailed information about the fragmentation pathways of the molecule and its three-dimensional shape in the gas phase. researchgate.netpolyu.edu.hknih.govspringernature.com This information is valuable for identifying the compound in complex mixtures and for studying its interactions with other molecules.

The table below outlines the potential applications of advanced spectroscopic techniques:

Spectroscopic Technique Information Gained Significance
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of 1H and 13C signals Confirmation of connectivity and stereochemistry.
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution Non-destructive method for stereochemical assignment.
Electronic Circular Dichroism (ECD) Probing of electronic transitions and absolute configuration Complements VCD and provides information on chromophores.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns and structural elucidation Aids in identification and structural characterization.
Ion Mobility-Mass Spectrometry (IM-MS) Gas-phase conformation and collision cross-section Provides insights into the three-dimensional structure of the molecule.

Green Chemistry Approaches in Azido (B1232118) Acid Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several green approaches are being explored to replace traditional, often hazardous, synthetic routes.

Flow chemistry is another promising green technology for the synthesis of azido compounds. rsc.orgresearchgate.netuc.ptcam.ac.uknih.gov The use of microreactors allows for precise control over reaction parameters, enhancing safety when working with potentially explosive azide (B81097) intermediates. Continuous flow processes can also lead to higher yields, reduced reaction times, and easier scalability. The development of catalytic, one-pot syntheses from readily available starting materials like α-amino acids is also a key area of green chemistry research. semanticscholar.org

Key green chemistry strategies for the synthesis of this compound are summarized below:

Green Chemistry Approach Advantages
Biocatalysis (e.g., using transaminases) High enantioselectivity, mild reaction conditions, reduced waste.
Flow Chemistry Enhanced safety, precise process control, improved scalability.
One-Pot Synthesis Reduced number of steps, less solvent and energy consumption.
Use of Greener Solvents Minimized environmental impact and improved worker safety.

Development of Automated Synthesis Protocols

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions. chemistryworld.comnih.govnih.govilo.orgchemistryworld.com The development of automated synthesis protocols for this compound and its derivatives would significantly accelerate research in this area.

Robotic platforms can be programmed to perform multi-step syntheses, including the introduction of the azide functionality and subsequent modifications of the carboxylic acid group. pitt.edu This would allow for the rapid generation of a library of analogs for biological screening. Automated systems can also be integrated with analytical instrumentation for real-time reaction monitoring and optimization.

Solid-phase peptide synthesis (SPPS) techniques, which are amenable to automation, could be adapted for the incorporation of this compound into peptide chains. researchgate.netresearchgate.net This would facilitate the synthesis of novel peptidomimetics with unique structural and functional properties.

The potential benefits of automated synthesis are highlighted in the following table:

Automation Aspect Impact on Research
Robotic Synthesis Platforms High-throughput synthesis of analogs for screening.
Real-time Reaction Monitoring Rapid optimization of reaction conditions and yields.
Automated Solid-Phase Synthesis Efficient incorporation into peptide and polymer chains.
Library Generation Accelerated discovery of new bioactive molecules.

Potential for Multidisciplinary Collaborations in Chemical Research

The full potential of this compound can only be realized through collaborations between researchers from diverse scientific disciplines. The unique properties of this molecule make it a valuable tool for addressing challenges in chemistry, biology, and materials science.

Collaborations between synthetic chemists and computational chemists will be crucial for designing and synthesizing novel derivatives with tailored properties. cecam.org By combining experimental and theoretical approaches, researchers can gain a deeper understanding of structure-activity relationships.

Partnerships with chemical biologists and medicinal chemists will be essential for exploring the biological applications of this compound. acs.orgchemscene.com Its use as a building block for peptidomimetics and other bioactive molecules could lead to the development of new therapeutic agents. americanpeptidesociety.org

Furthermore, collaborations with materials scientists could lead to the development of new polymers and functional materials incorporating this chiral azido acid. kennesaw.edu The azide group can be used for "click" chemistry reactions, allowing for the facile modification of material surfaces. The integration of expertise from different fields will be key to unlocking the full scientific and technological potential of this compound. wiley.comku.dk

Collaborating Disciplines Research Focus Potential Outcomes
Synthetic Chemistry & Computational Chemistry Design and synthesis of novel derivatives Molecules with optimized properties for specific applications.
Chemical Biology & Medicinal Chemistry Exploration of biological activity Development of new therapeutic agents and biological probes.
Materials Science & Polymer Chemistry Incorporation into polymers and materials Creation of new functional materials with tailored properties.
Analytical Chemistry & Spectroscopy Advanced characterization and analysis Deeper understanding of molecular structure and dynamics.

Q & A

Q. What are the common synthetic routes for (3R)-3-azidobutanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Enantioselective synthesis is critical for obtaining this compound. One approach involves asymmetric catalysis using chiral ligands (e.g., Evans oxazaborolidines) to induce stereocontrol during the azidation step. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers from racemic mixtures . Chiral HPLC with columns like Chiralpak® IA/IB or Daicel® AD-H is recommended to validate enantiomeric purity (>98% ee) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the backbone structure, while 1^1H-1^{1}H COSY and HSQC resolve stereochemistry and coupling patterns. The azide group (-N3\text{-N}_3) shows a characteristic IR absorption at ~2100 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (C4_4H7_7N3_3O2_2, exact mass: 145.0487) .
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess .

Q. What safety protocols are essential for handling the azide functional group in this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields. Avoid metal spatulas to prevent friction-induced explosions .
  • Waste Disposal : Neutralize azide waste with sodium nitrite and sulfuric acid to convert -N3\text{-N}_3 to non-explosive N2\text{N}_2 gas. Store in approved containers labeled for azide residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare DSC (differential scanning calorimetry) data to assess thermal stability. For solubility discrepancies, use saturated solution assays in solvents like DMSO or PBS (pH 7.4) under controlled temperatures .
  • Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict logP and pKa values, validated against experimental results .

Q. What strategies optimize the use of this compound in click chemistry or bioconjugation applications?

  • Methodological Answer :
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : Use 1-2 mol% Cu(I)Br with TBTA (tris(benzyltriazolylmethyl)amine) as a stabilizing ligand. Monitor reaction progress via TLC or LC-MS to minimize side reactions .
  • EDC/NHS Coupling : Activate the carboxylic acid group with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation with amines (e.g., proteins or peptides). Purify conjugates via size-exclusion chromatography .

Q. How can the stereochemical integrity of this compound be maintained during derivatization or storage?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent racemization. Lyophilize samples for long-term stability .
  • Derivatization : Avoid harsh conditions (e.g., strong acids/bases). Use mild reagents like DCC (dicyclohexylcarbodiimide) for esterification, and monitor optical rotation or chiral HPLC retention times post-reaction .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Kinetic Studies : Perform comparative experiments under standardized conditions (e.g., solvent polarity, temperature). For example, track azide displacement with triphenylphosphine in THF vs. DMF using 31^{31}P NMR .
  • Computational DFT Analysis : Calculate activation energies for proposed reaction pathways (e.g., SN_\text{N}2 vs. radical mechanisms) using Gaussian or ORCA software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.